molecular formula C22H28N4O2 B1218332 1,4-Bis((2-(dimethylamino)ethyl)amino)-9,10-anthracenedione CAS No. 69895-68-7

1,4-Bis((2-(dimethylamino)ethyl)amino)-9,10-anthracenedione

Cat. No. B1218332
CAS RN: 69895-68-7
M. Wt: 380.5 g/mol
InChI Key: VYVJXUYUIRSTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04540583

Procedure details

Alternatively, the above product may be prepared by stirring and heating under reflux for 5 hours a mixture of 2.4 g. of quinizarin, 2.82 g. of N,N-dimethylethylenediamine and 9 ml. of N,N,N',N'-tetramethylethylenediamine. The product is recovered as described above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[C:15](=[O:16])[C:14]3[C:9](=[C:10](O)[CH:11]=[CH:12][C:13]=3O)[C:7](=[O:8])[C:5]=2[CH:6]=1.[CH3:19][N:20]([CH3:24])[CH2:21][CH2:22][NH2:23].[CH3:25][N:26]([CH3:32])[CH2:27][CH2:28][N:29](C)C>>[CH3:19][N:20]([CH3:24])[CH2:21][CH2:22][NH:23][C:10]1[C:9]2[C:7](=[O:8])[C:5]3[C:4](=[CH:3][CH:2]=[CH:1][CH:6]=3)[C:15](=[O:16])[C:14]=2[C:13]([NH:29][CH2:28][CH2:27][N:26]([CH3:32])[CH3:25])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=O)C3=C(C=CC(=C3C2=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCN)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCN(C)C)C

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Alternatively, the above product may be prepared
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
a mixture of 2.4 g
CUSTOM
Type
CUSTOM
Details
The product is recovered

Outcomes

Product
Name
Type
Smiles
CN(CCNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NCCN(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.